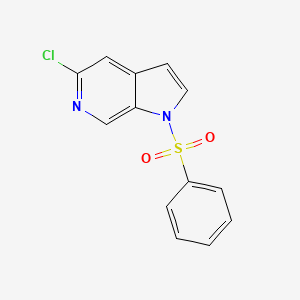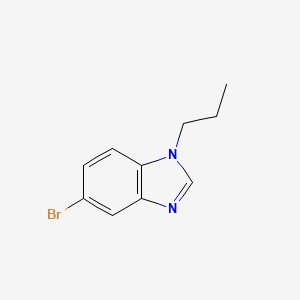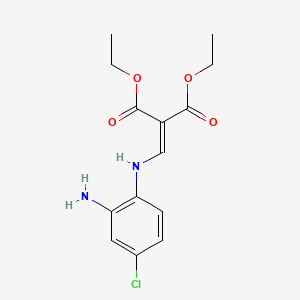
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine is a chemical compound with the molecular formula C14H16BrN3O2S and a molecular weight of 370.26 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a phenylsulfonyl-piperidine structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with a phenylsulfonyl chloride derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazole group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery for diseases such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenylsulfonyl group enhances the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine can be compared with other similar compounds, such as:
1-(4-(4-Chloropyrazol-1-yl)phenylsulfonyl)piperidine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(4-(4-Methylpyrazol-1-yl)phenylsulfonyl)piperidine: The presence of a methyl group instead of bromine can lead to differences in hydrophobicity and steric effects.
1-(4-(4-Nitropyrazol-1-yl)phenylsulfonyl)piperidine: The nitro group introduces electron-withdrawing effects, altering the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c15-12-10-16-18(11-12)13-4-6-14(7-5-13)21(19,20)17-8-2-1-3-9-17/h4-7,10-11H,1-3,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSHOZSMDJHJEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682102 |
Source


|
| Record name | 1-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-17-5 |
Source


|
| Record name | 1-[[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride](/img/structure/B598058.png)


![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)






![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)
